molecular formula C5H4BrF7 B3041754 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane CAS No. 355-94-2

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane

Cat. No.: B3041754
CAS No.: 355-94-2
M. Wt: 276.98 g/mol
InChI Key: GFUYTQGIFLALGN-UHFFFAOYSA-N
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Description

Contextualization within Perfluoroalkyl Bromides and Polyfluorinated Alkanes

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane belongs to the broad class of poly- and perfluoroalkyl substances (PFAS), a family of thousands of man-made chemicals. itrcweb.org More specifically, it can be classified as a polyfluorinated alkane because not all hydrogen atoms on its carbon backbone have been replaced by fluorine. The presence of a C-H bond distinguishes it from perfluorinated compounds.

However, its chemical utility often aligns it with perfluoroalkyl halides. rsc.org This group of compounds serves as crucial building blocks in fluoro-organic chemistry. rsc.org The defining feature of these molecules is a perfluorinated carbon chain (Rf) attached to a halogen atom. In the case of this compound, the heptafluoropentyl group functions as the Rf moiety. The high electronegativity of the fluorine atoms creates a stable, electron-withdrawing group, which in turn influences the reactivity of the carbon-bromine bond. This structure allows the compound to act as a precursor for introducing the heptafluoropentyl group into other molecules.

Significance in Advanced Chemical Synthesis and Research

The primary significance of this compound lies in its role as a synthetic intermediate. The carbon-bromine bond is the molecule's reactive center, allowing it to participate in a variety of organic reactions. It is a key reagent for introducing the C₃F₇CH₂CH₂- group into target molecules.

A notable application is in the carboperfluoroalkylation of alkenes. Research has demonstrated that perfluoroalkyl iodides and bromides can be used in visible-light-induced reactions to synthesize complex heterocyclic structures. researchgate.net For instance, these compounds react with N-alkyl-N-methacryloyl benzamides to produce perfluorinated isoquinoline-1,3-diones under mild conditions. researchgate.net This type of reaction is valuable in medicinal chemistry, where the incorporation of perfluoroalkyl groups can significantly alter a drug's metabolic stability, lipophilicity, and bioavailability. researchgate.net Beyond its role as a reagent, the compound may also be utilized in specialized applications as a solvent. cymitquimica.com

Historical Development and Evolution of Related Perfluorinated Compounds

The story of this compound is rooted in the broader history of per- and polyfluoroalkyl substances (PFAS). The field of PFAS chemistry began in the late 1930s, with the discovery of polytetrafluoroethylene (PTFE). itrcweb.orgresearchgate.net Commercial production of various PFAS compounds expanded significantly after the 1950s. itrcweb.orgwikipedia.org

Two primary manufacturing processes, electrochemical fluorination (ECF) and fluorotelomerization, were developed to produce the perfluoroalkyl chains that form the backbone of these substances. itrcweb.org Initially, research and production focused on highly stable materials like PTFE (Teflon) and compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), which were used for their surfactant properties and their ability to repel water and oil. rsc.orgwikipedia.orgmidwestadvocates.org

Over time, the focus of organofluorine chemistry expanded from creating inert materials to synthesizing reactive intermediates that could be used as building blocks. This led to the development of functionalized perfluorinated compounds, including the class of perfluoroalkyl halides (iodides and bromides). rsc.org These reagents proved to be versatile tools for creating more complex fluorinated molecules for use in pharmaceuticals, agrochemicals, and advanced materials, representing a significant evolution from the original applications of early perfluorinated compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,1,1,2,2,3,3-heptafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUYTQGIFLALGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895156
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
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Molecular Weight

276.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-94-2
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-94-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 1,1,1,2,2,3,3 Heptafluoropentane

Established Synthetic Routes to Perfluoroalkyl Bromides

Traditional methods for synthesizing perfluoroalkyl bromides have laid the groundwork for producing a wide array of fluorinated compounds. These routes often involve harsh conditions but are valued for their robustness and scalability.

Electrochemical Fluorination (ECF) Precursors and Processes

Electrochemical fluorination (ECF), often referred to as the Simons process, is a cornerstone of industrial organofluorine chemistry. While typically used to replace all hydrogen atoms with fluorine, modifications of the process can be used to produce perfluoroalkyl bromides. One such method involves the electrolysis of perfluorocarboxylic acids in an acetonitrile-water medium that contains sodium bromide. fluorine1.ru The reaction proceeds at a platinum anode where the discharge of the perfluorocarboxylate anion and subsequent electrochemical desorption of bromine atoms leads to the formation of the perfluoroalkyl bromide. fluorine1.ru

This method avoids the use of hazardous elemental fluorine and can provide high yields under relatively mild conditions of temperature and pressure. fluorine1.ru The efficiency of this process can be influenced by the structure of the perfluorocarboxylic acid precursor, with factors such as chain length and branching affecting the yield. fluorine1.ru

Table 1: Electrochemical Synthesis of Perfluoroalkyl Bromides

Precursor Electrolyte Medium Anode Yield Reference

Photochemical Bromination of Perfluoroalkyl Iodides

A common and effective method for the synthesis of perfluoroalkyl bromides is the photochemical halogen exchange of the corresponding perfluoroalkyl iodides. This reaction is initiated by the homolytic cleavage of the relatively weak carbon-iodine bond upon exposure to specific wavelengths of light, typically in the 280-350 nm range. google.com In the presence of bromine (Br₂), the resulting perfluoroalkyl radical abstracts a bromine atom to form the desired product and a bromine radical, which continues the chain reaction.

This process is advantageous because it is highly selective, targeting the C-I bond without affecting the robust C-F bonds. google.com The reaction can be carried out in an inert solvent at atmospheric pressure and moderate temperatures (10-80 °C), making it a synthetically useful and scalable method. google.com

The general mechanism proceeds as follows:

Initiation: RFI + hν → RF• + I•

Propagation: RF• + Br₂ → RFBr + Br•

Propagation: Br• + RFI → RF• + IBr

Radical Reactions for Halogenation

Free radical halogenation is a fundamental process for functionalizing alkanes, including their fluorinated counterparts. byjus.com The reaction proceeds via a chain mechanism involving three distinct steps: initiation, propagation, and termination. chemguide.netjove.comjove.com Initiation is typically achieved using UV light or heat to generate halogen radicals from a molecular halogen like bromine. jove.comjove.com

In the context of synthesizing a compound like 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane, the precursor would likely be 1,1,1,2,2,3,3-heptafluoropentane. The propagation steps would involve a bromine radical abstracting a hydrogen atom from the pentane (B18724) chain to form a carbon-centered radical and hydrogen bromide. This alkyl radical then reacts with a bromine molecule to yield the brominated product and another bromine radical, which continues the chain. libretexts.org

Reaction Steps in Radical Bromination:

Initiation: Br₂ + UV light → 2 Br•

Propagation 1: R-H + Br• → R• + HBr

Propagation 2: R• + Br₂ → R-Br + Br•

Termination: Br• + Br• → Br₂; R• + Br• → R-Br; R• + R• → R-R

A significant challenge in radical halogenation is controlling regioselectivity, as reactions on higher alkanes can produce a mixture of isomeric products. jove.comjove.com However, the strong electron-withdrawing nature of the heptafluoropropyl group in the precursor deactivates the adjacent C-H bonds, making the terminal methyl group the most probable site for hydrogen abstraction, thus favoring the formation of the 5-bromo isomer.

Emerging and Novel Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and milder methods for the synthesis of fluorinated compounds, including perfluoroalkyl bromides.

Transition Metal-Catalyzed Perfluoroalkylation Approaches

Transition metal catalysis has emerged as a powerful tool for forming carbon-halogen bonds with high precision and under mild conditions, offering an alternative to traditional radical-based methods. nih.gov Catalysts based on metals such as palladium, copper, and iron can facilitate the halogenation of C-H bonds with greater control and selectivity. nih.govnih.govmdpi.com

These reactions often proceed through mechanisms distinct from free-radical pathways, such as C-H activation or cross-coupling cycles. nih.govnih.gov For instance, a palladium-catalyzed process could involve the oxidative addition of the catalyst into a halogen source, followed by coordination to the organic substrate and reductive elimination to form the C-Br bond. The development of these methods aims to reduce waste, improve regio- and stereoselectivity, and allow for the use of less pre-functionalized starting materials. nih.gov While extensively developed for aryl and vinyl halides, the application of these methods to the synthesis of alkyl halides is an active area of research. nih.govnih.gov

Table 2: Comparison of Halogenation Methods

Method Catalyst/Initiator Selectivity Conditions Key Advantage
Radical Halogenation UV Light / Heat Often low to moderate High temperature or UV Broad applicability

Stereoselective and Regioselective Synthesis of Fluorinated Pentane Derivatives

Modern organic synthesis places a high premium on controlling the precise three-dimensional arrangement (stereoselectivity) and position (regioselectivity) of atoms within a molecule. While this compound itself does not possess a stereocenter, the principles of selective synthesis are crucial for creating complex fluorinated molecules and minimizing the formation of unwanted isomers. researchgate.netnih.gov

Recent progress has demonstrated the use of transition metal catalysis, often employing chiral ligands, to achieve high levels of stereocontrol in the synthesis of molecules with fluorine-containing stereogenic centers. mdpi.comdntb.gov.ua For example, iridium-catalyzed asymmetric allylic alkylation and fluorination of acyclic ketones allows for the preparation of specific stereoisomers. mdpi.com

From a regioselectivity standpoint, a "building-block" approach offers excellent control. This strategy involves starting with a simple molecule that already contains a functional group at the desired position, which is then elaborated. For instance, a highly regioselective synthesis of the target compound could begin with the conversion of 1,5-pentanediol (B104693) to 5-bromopentan-1-ol, which establishes the bromine at the 5-position. chemicalbook.com Subsequent steps would then be required to introduce the fluorine atoms onto the carbon backbone to yield the final product. Such multi-step, regiocontrolled strategies are often preferred in laboratory and pharmaceutical synthesis to ensure the production of a single, well-defined isomer.

Fluorination Reactions Utilizing Bromine-Containing Reagents

The synthesis of fluorinated molecules often involves halogen exchange (HALEX) reactions, where a less electronegative halogen, such as bromine, is replaced by fluorine. This approach is particularly relevant for producing compounds like this compound, where a bromine-containing precursor is subjected to fluorination. Various nucleophilic fluorinating reagents can be employed to substitute bromine atoms with fluorine.

A common strategy involves the use of fluoride (B91410) salts or their complexes. For instance, triethylamine (B128534) trihydrofluoride (Et₃N·3HF) has been demonstrated as an effective reagent for bromine-fluorine exchange on various substrates, including α-carbonyl benzyl (B1604629) bromides and phenylthiofluoroalkyl bromides. nih.gov The reaction conditions can be optimized using additives; for example, the combination of Et₃N·3HF with silver fluoride (AgF) has been shown to significantly improve the yield of the fluorinated product. nih.gov Another approach utilizes 1,3-diarylimidazolium-based trifluoride reagents, which are noted for their stability and effectiveness in fluorinating a range of substrates including benzyl bromides, iodides, and chlorides. nih.gov Microwave-assisted activation can further enhance the rate of these fluorination reactions. nih.gov

The reactivity of the bromine-containing substrate is a critical factor. Benzylic bromides, for example, readily undergo fluorination. nih.gov The choice of solvent also plays a crucial role, with acetonitrile (B52724) and ethylene (B1197577) glycol dimethyl ether (DME) being common choices that can influence reaction yield and efficiency. nih.gov

The following table summarizes various fluorinating agents and their conditions used in reactions involving bromine-containing substrates.

Fluorinating Reagent/SystemSubstrate TypeAdditive/ConditionSolventTemperatureOutcomeReference
Et₃N·3HFα-bromo phenylacetateK₃PO₄MeCN80 °CFacilitates fluorine-bromine exchange nih.gov
Et₃N·3HF and AgFα-bromo phenylacetateNoneMeCNRoom Temp.High yield of fluorinated product nih.gov
[IPrH][F(HF)₂] (Trifluoride reagent)4-tert-butylbenzyl bromideDIPEA / MicrowaveNot SpecifiedNot SpecifiedIncreases reaction rate nih.gov
DibromofluoromethaneUnactivated alkenesPhotoredox catalysisTHFNot SpecifiedProvides 1-bromo-1-fluoroalkanes organic-chemistry.org

Reaction Mechanisms in Synthetic Pathways

The synthesis of brominated fluoroalkanes can proceed through various mechanistic pathways, often dictated by the reagents and conditions employed. A plausible route for synthesizing this compound involves the free-radical addition of hydrogen bromide (HBr) to a corresponding heptafluoropentene, such as 1,1,1,2,2,3,3-heptafluoropent-4-ene.

This type of reaction typically follows a standard free-radical chain mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of an initiator molecule (e.g., a peroxide or UV light) to generate radicals. These radicals then react with HBr to produce a bromine radical (Br•).

Initiator → 2 R•

R• + HBr → RH + Br•

Propagation: The highly reactive bromine radical attacks the double bond of the perfluorinated alkene. In accordance with the anti-Markovnikov rule, the bromine atom adds to the carbon atom that is less substituted, leading to the formation of a more stable secondary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of HBr, regenerating the bromine radical and continuing the chain reaction.

CF₃CF₂CF₂CH=CH₂ + Br• → CF₃CF₂CF₂ĊHCH₂Br

CF₃CF₂CF₂ĊHCH₂Br + HBr → CF₃CF₂CF₂CH₂CH₂Br + Br•

(Note: The structure shown is for a generic pentene; for the target compound, the addition would be to 1,1,1,2,2,3,3-heptafluoropent-4-ene to yield the desired product)

Termination: The reaction concludes when two radicals combine, effectively removing them from the reaction cycle. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with an alkyl radical.

Br• + Br• → Br₂

CF₃CF₂CF₂ĊHCH₂Br + Br• → CF₃CF₂CF₂CHBrCH₂Br

Another relevant mechanism is nucleophilic substitution, particularly in fluorination reactions where a bromide ion acts as a leaving group. nih.gov In these Sₙ2-type reactions, a nucleophilic fluoride source attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide and the formation of a new carbon-fluorine bond. The efficiency of this process depends on the stability of the transition state and the strength of the nucleophile. nih.gov

Radiosynthesis and Isotopic Labeling for Mechanistic Studies

Radiosynthesis and isotopic labeling are indispensable techniques for elucidating reaction mechanisms and studying the metabolic fate of compounds. scripps.edu By incorporating a radioactive or stable isotope into a molecule like this compound, researchers can track its path through a chemical or biological system.

For mechanistic studies, one could synthesize the target compound using a bromine radioisotope (e.g., ⁷⁷Br or ⁸²Br). This would allow for the precise tracking of the bromine atom during a reaction, confirming whether it is displaced or remains part of the molecular structure. Alternatively, labeling with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) at specific positions on the pentane chain would enable detailed analysis via mass spectrometry and NMR spectroscopy to pinpoint bond-breaking and bond-forming events.

In the context of radiopharmaceuticals, isotopes with short half-lives like Fluorine-18 (¹⁸F) are often used for Positron Emission Tomography (PET) imaging. scripps.edu A radiolabeled version of this compound could potentially be synthesized by introducing ¹⁸F in the final step of a synthetic sequence, likely via a nucleophilic substitution of a suitable leaving group (such as a tosylate, mesylate, or even a bromide) with [¹⁸F]fluoride.

Key definitions in radiosynthesis include:

Specific Activity (SA): The amount of radioactivity per unit mass of a compound, typically expressed in Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol). scripps.edu

Radiochemical Yield (RY): The yield of the final radiolabeled product, corrected for radioactive decay. scripps.edu

The choice of isotope depends on the application, with different isotopes offering varying decay modes and half-lives suitable for different types of studies. scripps.edu

IsotopeTypeHalf-lifeMedical Use
³H (Tritium)Radioactive12.32 yearsMetabolic studies
¹¹C (Carbon-11)Radioactive20.39 minutesPET Imaging
¹³C (Carbon-13)StableN/AMass Spectrometry, NMR studies
¹⁴C (Carbon-14)Radioactive5730 yearsMetabolic studies, autoradiography
¹⁸F (Fluorine-18)Radioactive109.8 minutesPET Imaging
²H (Deuterium)StableN/AMass Spectrometry, NMR studies

(Data sourced from scripps.edu)

Chemical Reactivity and Mechanistic Studies of 5 Bromo 1,1,1,2,2,3,3 Heptafluoropentane

Reactivity of Carbon-Bromine Bonds in Fluorinated Systems

The Carbon-Bromine (C-Br) bond is the primary site of reactivity in 5-bromo-1,1,1,2,2,3,3-heptafluoropentane. Its susceptibility to cleavage allows for a range of chemical transformations. However, the strong inductive effect of the adjacent perfluoroalkyl chain modifies its typical reactivity profile compared to simple alkyl bromides.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution reactions, a cornerstone of alkyl halide chemistry, are notably challenging for perfluoroalkyl halides like this compound. Both SN1 and SN2 pathways are generally disfavored due to electronic and steric factors imposed by the fluorine atoms.

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. pbworks.com In the case of this compound, the heptafluoropropyl group (CF₃(CF₂)₂) creates significant steric hindrance, impeding the approach of the nucleophile. More importantly, the powerful electron-withdrawing effect of the fluorine atoms depletes the electron density on the α- and β-carbons, repelling the incoming nucleophile and destabilizing the pentacoordinate transition state characteristic of an SN2 reaction.

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a carbocation intermediate formed by the departure of the leaving group. pbworks.com The formation of a primary carbocation at the C-5 position (CF₃(CF₂)₂CH₂CH₂⁺) is energetically unfavorable. The strong negative inductive effect of the perfluoroalkyl chain would further destabilize this already high-energy intermediate, making the SN1 pathway highly unlikely under normal conditions. Research indicates that perfluoroalkyl halides exhibit very low activity in traditional SN1 and SN2 type reactions, often requiring alternative pathways for substitution. acs.org

Factors Affecting Nucleophilic Substitution Pathways

FactorImpact on SN1 PathwayImpact on SN2 PathwayRelevance to this compound
Substrate Structure Favors tertiary > secondary > primaryFavors primary > secondary > tertiaryPrimary halide structure favors SN2, but electronic effects dominate.
Carbocation Stability Crucial for rate-determining stepNot applicable (no intermediate)Perfluoroalkyl group destabilizes the primary carbocation, disfavoring SN1.
Steric Hindrance Less importantSignificantly hinders reactionBulky perfluoroalkyl group hinders backside attack, disfavoring SN2.
Electronic Effects Destabilizes carbocationReduces electrophilicity of carbonStrong inductive effect of fluorine atoms disfavors both pathways.

Elimination Reactions

Elimination reactions, such as dehydrobromination, offer a pathway to introduce unsaturation into the molecule. These reactions typically proceed via E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) mechanisms.

The E1 pathway, like SN1, involves the formation of a carbocation intermediate and is therefore disfavored for the same reasons of carbocation instability. rsc.org

The E2 mechanism is a concerted process where a base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), simultaneously leading to the formation of a double bond and the expulsion of the bromide ion. rsc.org For this compound, an E2 reaction would involve the abstraction of a proton from the C-4 position. This pathway is considered more plausible than E1, particularly with the use of a strong, non-nucleophilic, sterically hindered base to minimize competition from substitution reactions. The reaction would yield 1,1,1,2,2,3,3-heptafluoropent-4-ene. While specific studies on this molecule are scarce, the dehydrobromination of similar long-chain alkanes has been investigated, typically requiring thermal initiation or strong bases. researchgate.net

Reactivity of Carbon-Fluorine Bonds in Polyfluorinated Alkanes

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with bond dissociation energies often exceeding 110 kcal/mol. colab.ws In polyfluorinated alkanes like this compound, the C-F bonds are exceptionally stable and chemically inert under most conditions. This inertness is a hallmark of fluorinated compounds and is attributed to the high electronegativity of fluorine, which leads to a short, strong, and highly polarized bond.

Cleavage of these C-F bonds requires harsh conditions or specialized reagents, such as highly reactive metals or enzymatic systems capable of mediating defluorination. colab.ws Under the typical conditions used for nucleophilic substitution or elimination at the C-Br bond, the C-F bonds of the heptafluoropropyl moiety remain unreactive. Studies on fluorinated graphenes have shown that the reactivity of C-F bonds can be influenced by their location and electronic environment (e.g., covalent vs. semi-ionic character), but in a saturated system like this, their reactivity is extremely low. rsc.org

Radical Reactions and Halogen Atom Transfer Processes

Given the difficulty of ionic pathways (SN1, SN2, E1), radical reactions are a far more productive avenue for the transformation of perfluoroalkyl halides. The C-Br bond is significantly weaker than the C-F and C-C bonds, making it the most likely site for homolytic cleavage to initiate radical processes.

A key mechanism is Halogen Atom Transfer (XAT), where a radical species abstracts the bromine atom from this compound to generate a perfluoroalkyl radical (CF₃(CF₂)₂CH₂CH₂•). nih.gov This radical can be generated using various initiators, such as photoredox catalysts or amine-ligated boryl radicals. colab.wsnih.gov

Once formed, the 1,1,1,2,2,3,3-heptafluoropent-5-yl radical is a versatile intermediate that can participate in a variety of subsequent reactions, including:

Addition to Alkenes and Alkynes: A common application is the atom-transfer radical addition (ATRA) to unsaturated systems, which allows for the introduction of the heptafluoropentyl group into other organic molecules. researchgate.net

Coupling Reactions: The radical can be trapped or participate in cross-coupling reactions to form new C-C bonds.

Electron Transfer (SRN1): Nucleophilic substitution can occur via a radical-nucleophilic (SRN1) mechanism. This process is initiated by a single-electron transfer to the perfluoroalkyl bromide, leading to a radical anion that fragments into the perfluoroalkyl radical and a bromide ion. acs.org The perfluoroalkyl radical then reacts with the nucleophile to form a new radical anion, which propagates the chain reaction by transferring an electron to the starting material. This pathway is a characteristic feature of perfluoroalkyl halides. acs.org

Transformations to other Fluorinated Derivatives

The reactivity of the C-Br bond allows for the conversion of this compound into other valuable fluorinated compounds, such as ethers and amines.

Conversion to Perfluoroalkyl Ethers and Amines

Direct nucleophilic substitution with alkoxides or amines to form ethers and amines is challenging due to the factors described in section 3.1.1. However, synthetic strategies have been developed to achieve these transformations, often circumventing direct SN2 displacement.

Perfluoroalkyl Ethers: The synthesis of fluorous ethers can be achieved by reacting fluorous alcohols with alkyl bromides in the presence of a base like KOH. rsc.org While this is the reverse of the desired transformation, it highlights the utility of the Williamson ether synthesis framework. For a substrate like this compound, reaction with an alkoxide (RO⁻) would be necessary. To overcome the low reactivity, phase-transfer catalysis or radical-based methods may be employed.

Perfluoroalkyl Amines: The synthesis of primary polyfluoroalkylamines can be accomplished using modifications of classical methods, such as the Gabriel synthesis. researchgate.net This method involves the N-alkylation of phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. This approach avoids the use of ammonia (B1221849) as a direct nucleophile and is suitable for substrates that are poor candidates for direct amination. Another modern approach involves the N-polyfluoroalkylation of sulfonamides, which can later be cleaved to yield the desired amine. researchgate.net

Functional Group Interconversions

The primary site of reactivity in this compound is the carbon-bromine (C-Br) bond. Functional group interconversions are expected to proceed via mechanisms typical for alkyl halides, though modulated by the strong electron-withdrawing effect of the heptafluoropropyl group.

One of the most fundamental interconversions for bromoalkanes is the formation of Grignard reagents. sigmaaldrich.comlibretexts.org The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, would be expected to yield the corresponding Grignard reagent, (1,1,1,2,2,3,3-heptafluoropentan-5-yl)magnesium bromide. This reagent would be a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.

Table 1: Plausible Functional Group Interconversions from this compound

Starting Material Reagent(s) Product Reaction Type
C₃F₇CH₂CH₂Br Mg, Ether C₃F₇CH₂CH₂MgBr Grignard Formation
C₃F₇CH₂CH₂Br Nu⁻ C₃F₇CH₂CH₂Nu Nucleophilic Substitution

Note: This table represents theoretically plausible reactions based on the general reactivity of bromoalkanes and polyfluoroalkyl bromides. Specific experimental data for this compound is not extensively documented in the available literature.

Nucleophilic substitution reactions are another key class of interconversions. libretexts.org The bromine atom can be displaced by a variety of nucleophiles. However, the strong inductive effect of the perfluorinated chain may decrease the electron density on the carbon atom attached to the bromine, potentially affecting the reaction rates compared to non-fluorinated bromoalkanes.

Elimination reactions, to form 1,1,1,2,2,3,3-heptafluoropent-4-ene, could also be envisioned, likely requiring a strong, sterically hindered base to favor elimination over substitution.

Kinetic and Thermodynamic Aspects of Reactivity

The C-Br bond is the weakest bond in the molecule and will therefore have the lowest bond dissociation energy, making it the most likely site for initial reaction in radical processes. In nucleophilic substitution reactions, the kinetics will be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will lead to faster reaction rates.

The solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions.

The steric hindrance around the reaction center.

The thermodynamics of these reactions will be governed by the relative stabilities of the reactants and products. The formation of a C-C bond via a Grignard reaction, for instance, is typically a thermodynamically favorable process.

Table 2: Estimated Bond Dissociation Energies for Relevant Bonds

Bond Typical Bond Dissociation Energy (kJ/mol)
C-Br ~285
C-C ~348
C-H ~413

Note: These are average values and the actual bond dissociation energies in this compound will be influenced by the molecular structure.

The high electronegativity of the fluorine atoms is expected to have a significant impact on the thermodynamics of reactions. For example, any reaction that increases the electron density on the fluorinated portion of the molecule would be influenced by the strong inductive effect of the fluorine atoms.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1,1,1,2,2,3,3 Heptafluoropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane, a combination of ¹H, ¹⁹F, and ¹³C NMR is used for a comprehensive structural elucidation.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups in the molecule.

The protons on the carbon adjacent to the bromine atom (C5) are deshielded by the electronegative halogen, causing them to appear at a lower field. These protons are coupled to the adjacent methylene protons (on C4), resulting in a triplet signal. Further, long-range coupling to the fluorine atoms on C3 would likely add complexity, potentially resulting in a triplet of triplets.

The protons on the carbon at position 4 are significantly influenced by the adjacent perfluoroethyl group (-CF₂-CF₂-CF₃). The strong electron-withdrawing nature of the fluorine atoms causes a substantial downfield shift. These protons would primarily appear as a triplet due to coupling with the C5 protons. They would also exhibit coupling to the geminal fluorines on C3, further splitting the signal.

Table 4.1.1: Predicted ¹H NMR Data for this compound

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH ₂-Br (C5) 3.5 - 3.7 Triplet of triplets (tt) ³J_HH ≈ 7-8 Hz, ⁴J_HF ≈ 2-4 Hz

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. wikipedia.org The spectrum for this compound is predicted to show three distinct signals for the three chemically different fluorine environments.

The trifluoromethyl (-CF₃) group at C1 is expected to appear as a triplet, coupled to the two adjacent fluorine atoms on C2. The difluoro group at C2 will be coupled to both the -CF₃ group and the -CF₂- group at C3, resulting in a complex multiplet, likely a triplet of triplets. The difluoro group at C3, adjacent to the methylene group, will be split into a triplet by the C2 fluorines and further split by the C4 protons.

Table 4.1.2: Predicted ¹⁹F NMR Data for this compound (Referenced to CFCl₃)

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CF ₃ (C1) -80 to -85 Triplet (t) ³J_FF ≈ 5-10 Hz
-CF ₂- (C2) -120 to -125 Triplet of triplets (tt) ³J_FF (to C1) ≈ 5-10 Hz, ²J_FF (to C3) ≈ 2-5 Hz

Carbon (¹³C) NMR Structural Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Due to the presence of extensive C-F coupling, the signals for the fluorinated carbons appear as complex multiplets. Proton-decoupled ¹³C NMR would show five distinct signals.

The carbon bonded to bromine (C5) would appear as a singlet in the upfield region. The C4 carbon signal would be a singlet as well but shifted downfield relative to a standard alkane due to the adjacent fluorinated group. The signals for C1, C2, and C3 would be split by the directly attached fluorine atoms: C1 as a quartet, and C2 and C3 as triplets. The chemical shifts of these carbons are significantly shifted downfield due to the powerful deshielding effect of the fluorine atoms.

Table 4.1.3: Predicted ¹³C NMR Data for this compound

Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹J_CF, Hz)
C F₃ (C1) 115 - 120 Quartet (q) ~280-290
-C F₂- (C2) 108 - 115 Triplet (t) ~250-260
-C F₂-CH₂- (C3) 105 - 112 Triplet (t) ~240-250
-C H₂-CF₂- (C4) 30 - 35 Singlet (or triplet due to ²J_CF) -

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which serves to confirm the molecular formula. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. There will be two peaks, M and M+2, of nearly equal intensity.

The calculated monoisotopic mass allows for the unambiguous confirmation of the elemental composition C₅H₄BrF₇. Common fragmentation pathways would involve the cleavage of the C-Br bond (loss of Br•) and the C-C bond, leading to characteristic perfluoroalkyl fragments.

Table 4.2: Predicted HRMS Data for this compound

Ion Predicted Monoisotopic Mass (m/z) Description
[C₅H₄⁷⁹BrF₇]⁺ 275.9385 Molecular Ion (M⁺) with ⁷⁹Br
[C₅H₄⁸¹BrF₇]⁺ 277.9364 Molecular Ion (M+2) with ⁸¹Br
[C₅H₄F₇]⁺ 197.0233 Fragment from loss of Br•
[C₄F₇]⁺ 181.9872 Fragment from C4-C5 cleavage
[C₃F₇]⁺ 168.9904 Perfluoropropyl cation, a common fragment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum is expected to be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. C-H stretching vibrations for the methylene groups will appear around 2900-3000 cm⁻¹. Other vibrations, such as CH₂ bending (scissoring) and C-Br stretching, will also be present but may be weaker. Raman spectroscopy would be complementary, with C-C and symmetric C-F stretches often showing strong signals.

Table 4.3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H Stretch 2950 - 3000 2950 - 3000 Medium (IR), Strong (Raman)
CH₂ Scissor ~1450 ~1450 Medium (IR)
C-F Stretch 1100 - 1350 1100 - 1350 Very Strong (IR), Medium (Raman)
C-C Stretch 900 - 1100 900 - 1100 Medium (IR), Strong (Raman)

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a sample. For this compound, XPS would provide insights into the surface integrity and elemental arrangement.

The survey spectrum would show peaks for Carbon (C 1s), Fluorine (F 1s), and Bromine (Br 3d). The high-resolution C 1s spectrum would be particularly informative, showing multiple chemically shifted components corresponding to the different carbon environments: the carbon bonded to bromine (-CH₂-Br), the adjacent alkyl carbon (-CH₂-CF₂-), and the highly shifted carbons of the perfluoroalkyl chain (-CF₂- and -CF₃). The F 1s peak would be a single, intense peak at a high binding energy, while the Br 3d peak would show the characteristic 3d₅/₂ and 3d₃/₂ spin-orbit splitting.

Table 4.4: Predicted XPS Binding Energies for this compound

Core Level Predicted Binding Energy (eV) Chemical State Assignment
F 1s ~689.0 C-F
C 1s ~294.5 -C F₃
C 1s ~292.0 -C F₂-
C 1s ~286.5 -C H₂-CF₂-
C 1s ~285.0 -C H₂-Br

Computational Chemistry and Theoretical Investigations of 5 Bromo 1,1,1,2,2,3,3 Heptafluoropentane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the intrinsic properties of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized molecular geometry. unipd.it

This process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest would include the lengths of the C-C, C-F, C-H, and C-Br bonds, as well as the angles around the carbon backbone. These values are foundational for understanding the molecule's three-dimensional shape.

Beyond molecular geometry, quantum chemical calculations elucidate a variety of electronic properties. A crucial aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.

Another important electronic property derived from these calculations is the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the highly electronegative fluorine atoms and a region of positive potential (a σ-hole) on the bromine atom, which is significant for understanding halogen bonding. nih.gov

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds in its carbon backbone, this compound can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. Computational methods are used to systematically rotate the bonds in the molecule to identify all stable, low-energy conformers. nih.govacs.org

For each identified conformer, a geometry optimization and frequency calculation is performed to confirm it represents a true energy minimum on the potential energy surface. The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. The results are often visualized on a potential energy landscape, which maps the energy of the molecule as a function of one or more dihedral angles.

The conformational profile of fluorinated alkanes is often complex due to the interplay of steric hindrance and stereoelectronic effects, such as the gauche effect, which can favor conformations that might seem sterically unfavorable. nih.govnih.gov The presence of the bulky bromine atom alongside seven fluorine atoms in this compound would lead to a particularly intricate energy landscape, where subtle balances between repulsive steric forces and attractive electronic interactions dictate the preferred shapes of the molecule. soton.ac.uk

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is an invaluable tool for predicting the likely reaction pathways a molecule will undergo. For this compound, theoretical investigations would likely focus on reactions such as radical substitution, which is a common reaction for alkanes. soran.edu.iqlibretexts.org For example, the reaction with a hydroxyl radical (•OH) could be modeled to understand its atmospheric degradation. nih.gov

The process involves mapping the entire potential energy surface of the reaction, from reactants to products. A key objective is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. rowansci.com The structure of the TS is fleeting and cannot be observed directly by experiment, making computational modeling essential. mit.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is vital for interpreting experimental data and confirming molecular structures.

Infrared (IR) Frequencies: Theoretical vibrational analysis can be performed on the optimized geometry of this compound. This calculation yields the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum to aid in the assignment of specific absorption bands to particular molecular motions, such as C-F stretches, C-H bends, or C-Br stretches. Calculated frequencies are often systematically scaled to better match experimental values. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR spectra is another powerful application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane). Such predictions are extremely useful for assigning peaks in complex experimental NMR spectra and for confirming the correct structure among several possibilities. Given the extensive fluorination of this compound, predicting the ¹⁹F NMR spectrum would be particularly valuable.

Table 2: Hypothetical Predicted Spectroscopic Data

Spectroscopy Type Predicted Parameter Information Gained
Infrared (IR) Vibrational Frequencies (cm⁻¹) Identification of functional groups and bond types (C-F, C-H, C-Br).
¹³C NMR Chemical Shifts (ppm) Information about the carbon skeleton and the electronic environment of each carbon atom.
¹H NMR Chemical Shifts (ppm) Information on the number and electronic environment of hydrogen atoms.

Molecular Dynamics Simulations for Intramolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. researchgate.net In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's laws of motion are solved to simulate the trajectory of the atoms. acs.org

MD simulations are also crucial for studying intramolecular non-covalent interactions. For this molecule, simulations could reveal the nature and dynamics of interactions between the bulky bromine atom and the fluorine atoms on the opposite end of the chain, or how the fluorinated tail interacts with the hydrocarbon portion of the molecule. Specialized force fields or simulation protocols may be needed to accurately model the specific properties of halogen atoms, such as the potential for halogen bonding. nih.govnih.gov

Environmental Behavior and Degradation Pathways of 5 Bromo 1,1,1,2,2,3,3 Heptafluoropentane

Environmental Fate and Transport Mechanisms in Different Compartments

Atmospheric Degradation Processes

The atmosphere is predicted to be the primary environmental sink for 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane due to its likely volatility.

Reactivity with Atmospheric Radicals (e.g., Hydroxyl Radical)

The principal degradation pathway for many hydrofluorocarbons (HFCs) in the troposphere is reaction with the hydroxyl radical (•OH). The rate of this reaction is highly dependent on the presence of C-H bonds. Since this compound contains C-H bonds, it is expected to react with •OH radicals. However, the presence of electron-withdrawing fluorine atoms on adjacent carbons would likely decrease the reactivity of the C-H bonds, leading to a relatively long atmospheric lifetime. Specific kinetic data for the reaction of this compound with •OH radicals are not available.

Table 1: General Atmospheric Lifetimes of Related Compounds

Compound Class Typical Atmospheric Lifetime Primary Degradation Mechanism
Hydrofluorocarbons (HFCs) Months to decades Reaction with •OH radicals
Perfluoroalkanes (PFAs) Thousands of years Photolysis in the upper atmosphere

This table presents generalized data for classes of related compounds and not specific data for this compound.

Degradation Mechanisms in Aqueous and Terrestrial Environments

Information regarding the degradation of this compound in water and soil is scarce.

Hydrolytic Stability and Transformation

Hydrolysis is a potential degradation pathway for compounds containing C-Br bonds. However, the strong electron-withdrawing effect of the adjacent heptafluoropropyl group would likely hinder the nucleophilic substitution reaction with water. Therefore, the rate of hydrolysis for this compound is expected to be very slow under typical environmental pH and temperature conditions. Specific hydrolysis half-life data is not available.

Biotransformation Potential

The potential for biodegradation of highly fluorinated compounds is generally low. The numerous fluorine atoms create a chemically stable molecule that is resistant to microbial attack. While some microorganisms are capable of dehalogenating certain compounds, the high degree of fluorination in this compound suggests it would be highly recalcitrant to biodegradation. There are no known studies that have investigated the biotransformation of this specific compound.

Table 2: Summary of Predicted Environmental Behavior

Environmental Compartment Predicted Behavior
Atmosphere Primary sink; slow degradation by •OH radicals.
Water Low solubility; expected to be highly persistent.
Soil Potential for sorption to organic matter; likely persistent.

This table is based on general principles of environmental chemistry for halogenated hydrocarbons and lacks specific data for this compound.

Transformation Products and Their Environmental Implications

The degradation of halogenated hydrocarbons can be initiated by several environmental processes, including photolysis, hydrolysis, and microbial action. researchgate.net For this compound, the carbon-bromine bond is significantly weaker than the carbon-fluorine bonds and is the likely initial site of transformation.

Potential Transformation Pathways:

Hydrolysis: In aqueous environments, the compound could undergo hydrolysis, where the bromine atom is replaced by a hydroxyl group. This would result in the formation of 1,1,1,2,2,3,3-heptafluoropentan-5-ol. The rate of this reaction would be dependent on environmental conditions such as pH and temperature.

Reductive Debromination: Under anaerobic conditions, microbial communities can mediate reductive dehalogenation. researchgate.net In this process, the bromine atom would be removed and replaced with a hydrogen atom, yielding 1,1,1,2,2,3,3-heptafluoropentane.

Oxidative Degradation: Aerobic microorganisms might initiate degradation through oxidation. nih.gov This could involve hydroxylation at a carbon atom, potentially leading to the formation of various oxygenated intermediates. Given the high degree of fluorination, the molecule is expected to be resistant to such attacks. mdpi.com

Hypothetical Transformation Products and Their Implications:

The environmental implications of these potential transformation products are largely unknown without specific toxicity and persistence data. However, some general assumptions can be made based on the chemistry of fluorinated compounds.

Potential Transformation ProductFormation PathwayPotential Environmental Implications
1,1,1,2,2,3,3-heptafluoropentan-5-olHydrolysisIncreased water solubility compared to the parent compound, potentially leading to greater mobility in aquatic systems. Toxicity profile is unknown.
1,1,1,2,2,3,3-heptafluoropentaneReductive DebrominationAs a fully fluorinated alkane, this product would likely exhibit high persistence and potential for long-range atmospheric transport.
Various Oxygenated IntermediatesOxidative DegradationThe formation of smaller, more functionalized molecules could lead to further degradation or, conversely, result in more toxic byproducts.

It is crucial to emphasize that these pathways and products are hypothetical. The strong carbon-fluorine bonds suggest that complete mineralization of this compound is likely to be a very slow process, leading to the accumulation of the parent compound and its persistent transformation products in the environment. nih.gov

Analytical Methodologies for Environmental Detection (focus on research techniques)

The detection of volatile organohalogen compounds like this compound in environmental samples requires sensitive and specific analytical techniques. thermofisher.com The choice of method depends on the sample matrix (e.g., water, soil, air) and the required detection limits.

Sample Preparation and Extraction:

Given the volatile nature of the compound, sample preparation techniques are designed to minimize loss and concentrate the analyte. thermofisher.com

Purge and Trap (P&T): This is a common and highly effective technique for extracting volatile organic compounds (VOCs) from water and soil samples. thermofisher.comnih.gov An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to release the analytes into the analytical instrument.

Headspace Analysis: Both static and dynamic headspace techniques can be employed. In static headspace, the vapor phase in equilibrium with a sample in a sealed vial is analyzed. Dynamic headspace is similar to purge and trap. thermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample. helsinki.fi The analytes adsorb to the fiber and are then thermally desorbed in the injection port of a gas chromatograph.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of volatile organic compounds. nih.govresearchgate.net Gas chromatography provides excellent separation of complex mixtures, while mass spectrometry allows for definitive identification and quantification of the target analyte based on its unique mass spectrum. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be utilized. scirp.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is generally preferred for volatile compounds, LC-MS/MS can be a powerful tool for analyzing transformation products that are more polar and less volatile than the parent compound. nih.govshimadzu.com This technique is particularly useful for the analysis of per- and polyfluoroalkyl substances (PFAS) and their degradation products. chromatographyonline.comresearchgate.net

The following table summarizes the key research techniques applicable to the detection of this compound and its potential transformation products.

Analytical TechniqueSample MatrixTarget AnalytesKey Advantages
Purge and Trap GC-MSWater, SoilThis compound and other volatile transformation productsHigh sensitivity, suitable for trace-level detection. nih.gov
Headspace GC-MSWater, Soil, AirVolatile parent compound and degradation productsSimpler and faster than P&T for some applications. thermofisher.com
SPME-GC-MSWater, AirVolatile and semi-volatile compoundsSolvent-free, can be used for in-field sampling. helsinki.fi
LC-MS/MSWaterPolar, non-volatile transformation products (e.g., hydroxylated derivatives)High sensitivity and selectivity for polar analytes. nih.govshimadzu.com

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity (>97% as per typical standards for fluorinated compounds) and detect impurities .
  • Multinuclear NMR Spectroscopy:
    • ¹⁹F NMR: Critical for identifying fluorine substitution patterns and confirming the positions of heptafluorinated groups .
    • ¹H NMR: Helps resolve bromine and hydrogen interactions, especially in the pentane backbone.
  • Elemental Analysis: Validates empirical formulas (e.g., C₅H₄BrF₇) and halogen content.
  • Storage Considerations: Store at 0–6°C to prevent decomposition, as indicated for structurally similar bromo-fluorinated compounds .

Basic: What synthetic strategies are effective for introducing multiple fluorine atoms into brominated alkanes?

Methodological Answer:

  • Stepwise Halogenation: Sequential fluorination using agents like SF₄ or HF-pyridine, followed by bromination with NBS (N-bromosuccinimide) .
  • Electrophilic Fluorination: Use of Selectfluor® or XeF₂ to target specific carbon positions, minimizing side reactions.
  • Radical Pathways: UV-initiated reactions with bromine and fluorine donors (e.g., Br₂/F₂ mixtures) under controlled conditions .
  • Validation: Monitor reaction progress via ¹⁹F NMR to confirm fluorination efficiency .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Factor Selection: Key variables include temperature, catalyst loading (e.g., Lewis acids), solvent polarity, and reaction time .
  • Orthogonal Arrays: Use a 2³ factorial design to test interactions between factors (e.g., high/low temp, catalyst presence/absence).
  • Response Surface Methodology (RSM): Model yield or selectivity as a function of variables to identify optimal conditions .
  • Case Study: For similar fluorinated compounds, optimizing fluorination steps increased yields by 20–30% under RSM-guided conditions .

Advanced: How to address contradictory data in fluorination reaction yields reported across studies?

Methodological Answer:

  • Variable Isolation: Systematically test variables (e.g., moisture levels, reagent purity) that may differ between studies. For example, trace water can deactivate fluorinating agents .
  • Reproducibility Checks: Replicate literature protocols using identical reagent batches (e.g., >97% purity as in catalog entries) .
  • Mechanistic Probes: Use kinetic isotope effects or computational modeling (DFT) to identify rate-limiting steps that explain yield discrepancies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidative degradation .
  • Moisture Control: Use anhydrous solvents and drying tubes, as bromo-fluorinated compounds may hydrolyze .
  • Personal Protective Equipment (PPE): Wear halogen-resistant gloves and goggles; work in a fume hood due to volatile fluorinated byproducts .

Advanced: How does the steric and electronic environment of heptafluoropentane influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance: The dense fluorine substitution at C1, C2, and C3 positions impedes nucleophilic attack, favoring SN1 over SN2 pathways .
  • Electronic Effects: Fluorine’s electron-withdrawing nature activates the bromine atom for Suzuki-Miyaura coupling but may deactivate the alkane backbone .
  • Case Study: In Pd-catalyzed couplings, bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes with fluorinated carbons .

Advanced: What computational tools predict the environmental persistence and toxicity of polyfluorinated bromoalkanes?

Methodological Answer:

  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) software evaluates biodegradability and bioaccumulation potential .
  • Molecular Dynamics Simulations: Assess interactions with biological membranes or enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Regulatory Alignment: Cross-reference predictions with EPA DSSTox data (e.g., DTXSID codes) for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.